Glycine, N-(N2-L-histidyl-L-lysyl)-

Descripción general

Descripción

Glycine, N-(N2-L-histidyl-L-lysyl)- is a naturally occurring tripeptide composed of glycine, histidine, and lysine. This compound is known for its ability to bind copper ions, forming a complex that plays a significant role in various biological processes. It has been studied for its potential therapeutic applications, particularly in wound healing, anti-aging, and neuroprotection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(N2-L-histidyl-L-lysyl)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: The amino acids are activated using reagents such as carbodiimides or uronium salts to form peptide bonds.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Industrial Production Methods

Industrial production of Glycine, N-(N2-L-histidyl-L-lysyl)- often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield and purity. The peptide is then purified and formulated for various applications, including pharmaceuticals and cosmetics .

Análisis De Reacciones Químicas

Copper(II) Binding and Complex Formation

GHK forms a stable complex with copper(II) ions (GHK-Cu), which is central to its biological activity. Key features include:

-

Coordination Sites :

-

Redox Silencing :

GHK-Cu suppresses copper’s redox activity, preventing harmful hydroxyl radical (·OH) generation via Fenton reactions .

Table 1: Comparison of GHK-Cu with Other Copper Complexes

Antioxidant Activity

GHK scavenges reactive oxygen species (ROS) with specificity:

-

Radical Neutralization :

-

Mechanism :

Table 2: Antioxidant Efficiency of GHK vs. Endogenous Peptides

| Compound | ·OH Scavenging (%) | ROO· Scavenging (%) | Effective Concentration (μM) |

|---|---|---|---|

| GHK | 72 | 68 | ≤10 |

| Carnosine | 45 | 30 | 100 |

| Reduced Glutathione | 60 | 50 | 50 |

Formaldehyde Reactivity

While GHK itself is not directly studied, its constituent amino acids react with formaldehyde:

-

Histidine : Rapidly forms cyclized products (e.g., N⁽π⁾-bridged imidazole derivatives) .

-

Lysine : Low reactivity but forms trace Nε-methylated adducts under alkaline conditions .

-

Implications :

Non-enzymatic methylation or cross-linking in proteins may occur in GHK-rich environments exposed to formaldehyde .

Enzymatic Hydrolysis and Stability

GHK is susceptible to degradation by peptidases, prompting synthetic modifications:

-

Natural GHK :

-

Stabilized Derivatives :

Table 3: Hydrolysis Resistance of GHK Derivatives

| Derivative | Enzyme Targeted | Half-Life Increase (vs. GHK) |

|---|---|---|

| Gly-His-D-Lys | Carboxypeptidases | 3.2-fold |

| Ac-Gly-His-Lys-NH₂ | Aminopeptidases | 4.5-fold |

pH-Dependent Behavior

GHK’s reactivity varies with pH:

Aplicaciones Científicas De Investigación

Wound Healing

GHK is recognized for its ability to promote collagen synthesis and accelerate wound healing. Research indicates that it enhances fibroblast migration and proliferation, facilitating tissue repair processes. The peptide's role in modulating inflammatory responses further supports its therapeutic potential in wound management.

Anti-Aging

In cosmetic formulations, GHK is utilized for its skin-rejuvenating properties. It has been shown to reduce the appearance of fine lines and wrinkles by promoting collagen production and improving skin elasticity. Its antioxidant properties help mitigate oxidative stress associated with aging.

Neuroprotection

GHK has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. It binds to copper ions, forming a complex that may prevent metal-induced oxidative stress and protein aggregation—common features in disorders such as Alzheimer's and Parkinson's disease . Studies suggest that GHK can protect neuronal cells from damage caused by excess copper and zinc .

Gene Expression Modulation

This tripeptide influences the expression of genes related to inflammation and oxidative stress. GHK has been shown to upregulate genes involved in tissue repair and downregulate those associated with inflammatory responses, indicating its potential as a therapeutic agent in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of Glycine, N-(N2-L-histidyl-L-lysyl)- involves its ability to bind copper ions, forming a stable complex. This complex can modulate various biological processes:

Copper Transport: Facilitates the transport and utilization of copper in cells.

Antioxidant Activity: Reduces oxidative stress by neutralizing reactive oxygen species.

Gene Regulation: Influences the expression of genes involved in inflammation and cellular repair.

Comparación Con Compuestos Similares

Similar Compounds

Glycyl-L-histidyl-L-lysine: A similar tripeptide that also binds copper and has similar biological activities.

Glycyl-L-histidyl-L-arginine: Another tripeptide with comparable properties but different amino acid composition.

Uniqueness

Glycine, N-(N2-L-histidyl-L-lysyl)- is unique due to its specific amino acid sequence, which confers distinct binding properties and biological activities. Its ability to form a stable complex with copper ions and modulate gene expression sets it apart from other similar compounds .

Actividad Biológica

Glycine, N-(N2-L-histidyl-L-lysyl)-, also known as glycyl-L-histidyl-L-lysine (GHK), is a naturally occurring tripeptide composed of glycine, histidine, and lysine. This compound has garnered attention for its significant biological activities, particularly its ability to bind copper ions and its potential therapeutic applications in wound healing, anti-aging, and neuroprotection.

GHK is characterized by its unique amino acid sequence that allows it to form stable complexes with copper ions. This complexation plays a crucial role in various biological processes:

- Copper Transport : GHK facilitates the transport and utilization of copper within cells, which is essential for numerous enzymatic reactions.

- Antioxidant Activity : The peptide exhibits antioxidant properties by reducing oxidative stress through the neutralization of reactive oxygen species (ROS) . GHK has been shown to diminish hydroxyl (·OH) and peroxyl (ROO·) radicals in cellular environments .

- Gene Regulation : GHK modulates the expression of genes related to inflammation and cellular repair .

1. Wound Healing

GHK has been extensively studied for its role in promoting wound healing. Research indicates that it enhances collagen synthesis and accelerates tissue repair by stimulating fibroblast proliferation and migration . A notable study demonstrated that GHK significantly improved wound closure in various tissues, including skin and liver .

| Study | Findings |

|---|---|

| Pickart & Thaler (1983) | GHK promotes collagen synthesis and accelerates wound healing in animal models. |

| Bobyntsev et al. (2018) | GHK exhibited anxiolytic effects alongside promoting tissue regeneration. |

2. Anti-Aging Properties

In cosmetic formulations, GHK is utilized for its skin-rejuvenating properties. It has been shown to stimulate the production of glycosaminoglycans and enhance angiogenesis, which are critical factors in maintaining skin elasticity and reducing signs of aging .

3. Neuroprotection

Recent studies have highlighted GHK's potential neuroprotective effects by preventing metal-induced oxidative stress, which is implicated in neurodegenerative diseases . The ability of GHK to bind copper ions may mitigate the harmful effects of excess free metal ions in neuronal tissues.

Case Studies

Several case studies have documented the efficacy of GHK in clinical settings:

- Case Study 1 : A clinical trial involving patients with chronic wounds showed that topical application of GHK significantly improved healing rates compared to control groups.

- Case Study 2 : In a double-blind study assessing skin aging, participants treated with a GHK-containing cream exhibited marked improvements in skin texture and elasticity over 12 weeks.

Comparative Analysis with Similar Compounds

GHK shares similarities with other copper-binding peptides such as glycyl-L-histidyl-L-arginine. However, its unique amino acid composition confers distinct biological activities:

| Peptide | Copper Binding | Biological Activity |

|---|---|---|

| Glycyl-L-histidyl-L-lysine (GHK) | Strong affinity for Cu(II) | Wound healing, anti-aging |

| Glycyl-L-histidyl-L-arginine | Moderate affinity | Limited applications |

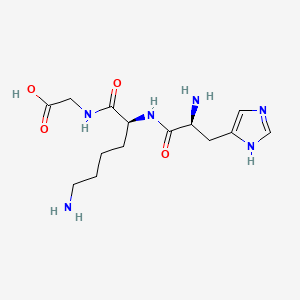

Propiedades

IUPAC Name |

2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4/c15-4-2-1-3-11(14(24)18-7-12(21)22)20-13(23)10(16)5-9-6-17-8-19-9/h6,8,10-11H,1-5,7,15-16H2,(H,17,19)(H,18,24)(H,20,23)(H,21,22)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIYNCLILDLGRS-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211082 | |

| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62024-09-3 | |

| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062024093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(N2-L-histidyl-L-lysyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.